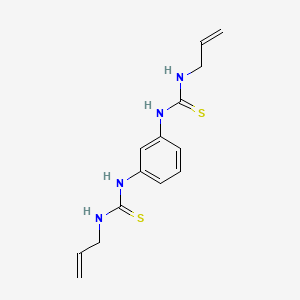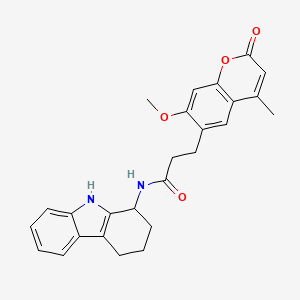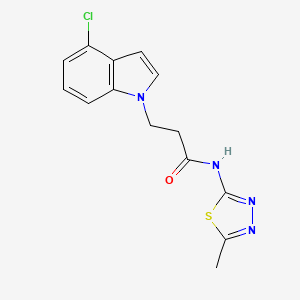
Thiourea, N,N''-1,3-phenylenebis[N'-2-propenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N,N’‘-1,3-phenylenebis[N’-2-propenyl-] is a chemical compound with the molecular formula C14H18N4S2. It consists of 18 hydrogen atoms, 14 carbon atoms, 4 nitrogen atoms, and 2 sulfur atoms . This compound is characterized by its unique structure, which includes multiple bonds, aromatic rings, and urea derivatives .
Vorbereitungsmethoden
The synthesis of Thiourea, N,N’‘-1,3-phenylenebis[N’-2-propenyl-] involves several steps. One common method includes the condensation of 1,3,5-triformylphloroglucinol with various thiourea derivatives . The reaction conditions typically involve controlled temperatures and the use of specific solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Thiourea, N,N’‘-1,3-phenylenebis[N’-2-propenyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Thiourea, N,N’‘-1,3-phenylenebis[N’-2-propenyl-] has a wide range of applications in scientific research. In chemistry, it is used to construct covalent organic frameworks with unique properties . In biology and medicine, thiourea derivatives have been explored for their antimicrobial and anticancer activities . Additionally, this compound finds applications in the industry, particularly in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Thiourea, N,N’‘-1,3-phenylenebis[N’-2-propenyl-] involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with various biomolecules, leading to alterations in their structure and function. This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Thiourea, N,N’‘-1,3-phenylenebis[N’-2-propenyl-] can be compared with other thiourea derivatives, such as 1,1′-(1,4-phenylene)bis(thiourea) and 1,1′-(2,5-dimethyl-1,4-phenylene)bis(thiourea) . These compounds share similar structural features but differ in their specific substituents and properties. The unique structure of Thiourea, N,N’‘-1,3-phenylenebis[N’-2-propenyl-] contributes to its distinct chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
113372-84-2 |
|---|---|
Molekularformel |
C14H18N4S2 |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
1-prop-2-enyl-3-[3-(prop-2-enylcarbamothioylamino)phenyl]thiourea |
InChI |
InChI=1S/C14H18N4S2/c1-3-8-15-13(19)17-11-6-5-7-12(10-11)18-14(20)16-9-4-2/h3-7,10H,1-2,8-9H2,(H2,15,17,19)(H2,16,18,20) |
InChI-Schlüssel |
LGEKWBIMNDOARU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=S)NC1=CC(=CC=C1)NC(=S)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B15102804.png)
methyl}quinolin-8-ol](/img/structure/B15102805.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B15102810.png)
![[4-(4-chlorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B15102814.png)
![N-[4-(cyclopropylcarbamoyl)phenyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B15102830.png)

![N-(4-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15102849.png)
![2-((Pyridin-2-ylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B15102856.png)
![N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15102859.png)
![4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B15102872.png)
![methyl N-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)glycinate](/img/structure/B15102877.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B15102880.png)
![N-phenethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B15102884.png)

